Ferric fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

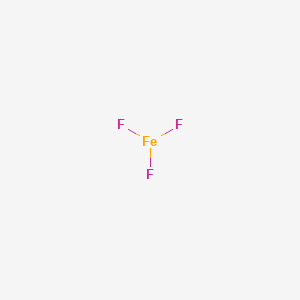

Ferric fluoride, also known as iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms, with the anhydrous form being white and the hydrated forms appearing light pink.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferric fluoride can be synthesized through several methods. One common method involves treating anhydrous iron compounds with fluorine gas. Another practical approach is to treat iron(III) chloride with hydrogen fluoride, resulting in the formation of this compound and hydrochloric acid: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with hydrogen fluoride under controlled conditions. This method is favored due to its simplicity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Ferric fluoride undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to iron(II) fluoride under specific conditions.

Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: this compound can oxidize organic compounds in the presence of an oxidizing agent.

Reduction: Reduction can be achieved using reducing agents such as hydrogen gas or metals like zinc.

Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Oxidized organic compounds.

Reduction: Iron(II) fluoride and other reduced products.

Substitution: Compounds where fluoride ions are replaced by other anions.

Wissenschaftliche Forschungsanwendungen

Ferric fluoride has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other iron compounds.

Biology: Employed in studies involving iron metabolism and its role in biological systems.

Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.

Industry: Utilized in the production of fluorinated polymers, microelectronics, and as a component in lithium-ion batteries

Wirkmechanismus

The mechanism of action of ferric fluoride involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can participate in redox reactions, influencing iron metabolism and cellular processes. Its strong complex formation with fluoride ions allows it to act as a catalyst in certain reactions, enhancing reaction rates and efficiency .

Vergleich Mit ähnlichen Verbindungen

Ferric fluoride can be compared with other similar compounds, such as:

Iron(III) chloride: Unlike this compound, iron(III) chloride is more commonly used in industrial applications due to its higher solubility in water.

Manganese(III) fluoride: Similar to this compound, manganese(III) fluoride is used in research but has different chemical properties and reactivity.

Cobalt(III) fluoride: Cobalt(III) fluoride is another related compound with distinct electrochemical properties, making it suitable for different applications.

Uniqueness of this compound: this compound’s unique properties, such as its thermal stability, antiferromagnetic nature, and ability to form strong complexes with fluoride ions, make it a valuable compound in various research and industrial applications .

Biologische Aktivität

Ferric fluoride (FeF₃) is an inorganic compound with significant implications in biological systems, particularly concerning its effects on human health and cellular mechanisms. This article explores the biological activity of this compound, including its mechanisms of action, potential health impacts, and related case studies.

This compound is a solid compound that can exist in various forms, including anhydrous and hydrated states. Its unique chemical properties allow it to interact with biological systems in several ways:

- Inhibition of Enzymatic Activity : Research has demonstrated that fluoride ions can inhibit the activity of sodium-potassium ATPase (NKA), an essential enzyme for maintaining cellular ion balance and membrane potential. Inhibition of NKA has been linked to various neurodevelopmental disorders and other health issues, including cancer and cardiovascular diseases .

- Oxidative Stress Induction : this compound exposure has been associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress. This condition can disrupt cellular homeostasis and trigger apoptosis. Studies indicate that fluoride can reduce the expression and activity of antioxidant enzymes, exacerbating the effects of oxidative stress .

- Gene Expression Alteration : Fluoride exposure influences gene expression related to stress response pathways. For example, it has been shown to modulate the expression of genes involved in ferroptosis, a form of regulated cell death associated with iron metabolism and oxidative damage .

Health Impacts

The biological activity of this compound raises concerns regarding its potential health effects:

- Acute Effects : Short-term exposure to this compound can cause irritation of the skin, eyes, and respiratory tract. Symptoms may include nausea, vomiting, and abdominal pain .

- Chronic Effects : Long-term exposure is linked to fluorosis, characterized by dental mottling and skeletal issues due to fluoride accumulation in bones and teeth. Chronic exposure may also lead to more severe health outcomes such as hypothyroidism .

- Case Studies : Various studies have documented cases where high fluoride levels correlate with adverse health outcomes. For instance, a study indicated that serum fluoride levels above 5 µM significantly inhibited NKA activity in adults, suggesting a biological gradient that could lead to health complications .

Data Tables

The following table summarizes key findings related to the biological activity and health impacts of this compound:

| Study | Findings | Health Implications |

|---|---|---|

| Arulkumar et al. (2019) | Serum fluoride levels inhibit NKA activity by ~60% at 14.75 µM | Increased risk for neurodevelopmental disorders |

| Wang et al. (2014) | Fluoride reduces superoxide dismutase (SOD) activity | Increased oxidative stress leading to cell damage |

| Zuo et al. (2018) | Excessive fluoride induces ferroptosis-related gene expression changes | Potential link between fluorosis and ferroptosis |

Eigenschaften

IUPAC Name |

iron(3+);trifluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXPRJOPFJRHA-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Fe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.